N-(4-(pyrrolidin-1-yl)phenethyl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c21-18(14-17-4-3-13-22-17)19-10-9-15-5-7-16(8-6-15)20-11-1-2-12-20/h3-8,13H,1-2,9-12,14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPLDWXFYZSDGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyrrolidin-1-yl)phenethyl)-2-(thiophen-2-yl)acetamide typically involves a multi-step process. One common method includes the reaction of 4-(pyrrolidin-1-yl)benzaldehyde with thiophene-2-acetic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(pyrrolidin-1-yl)phenethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or thiophene rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-(pyrrolidin-1-yl)phenethyl)-2-(thiophen-2-yl)acetamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(pyrrolidin-1-yl)phenethyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : Electron-withdrawing groups (e.g., chloro in 5d) correlate with higher melting points compared to electron-donating groups (e.g., methoxy in 5c) .
- Thiophene Position : Thiophen-2-yl vs. thiophen-3-yl substitution (e.g., vs. Target compound) may alter target selectivity, as seen in NLRP3 inhibitors .
Biological Activity
N-(4-(pyrrolidin-1-yl)phenethyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound notable for its unique structural features, including a pyrrolidine ring, a phenethyl group, and a thiophene ring. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Chemical Structure and Properties
The chemical formula for this compound is . Its synthesis typically involves multi-step processes, including reactions between 4-(pyrrolidin-1-yl)benzaldehyde and thiophene-2-acetic acid, often facilitated by coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
The biological activity of this compound is primarily linked to its interaction with specific molecular targets, particularly G-protein-coupled receptors (GPCRs). These receptors are critical in transducing extracellular signals into cellular responses. The compound may act as an allosteric modulator, enhancing or inhibiting the activity of agonists at these receptors .
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antidepressant Effects : Studies suggest potential antidepressant properties, possibly through modulation of serotonin receptors.
- Analgesic Properties : The compound may exhibit pain-relieving effects, which could be beneficial in pain management therapies.
- Anti-inflammatory Activity : Preliminary data indicate that it might reduce inflammation markers in vitro.
Comparative Analysis with Similar Compounds
To better understand its unique properties, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-(pyrrolidin-1-yl)phenethyl)-2-(furan-2-yl)acetamide | Furan | Moderate analgesic effects |
| N-(4-(pyrrolidin-1-yl)phenethyl)-2-(pyridin-2-yl)acetamide | Pyridine | Antidepressant properties |
| N-(4-(pyrrolidin-1-yl)phenethyl)-2-(benzofuran-2-yl)acetamide | Benzofuran | Anti-inflammatory effects |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on GPCR Modulation : A study published in Pharmacology Reports demonstrated that this compound acts as a positive allosteric modulator on certain GPCRs, enhancing receptor signaling pathways associated with mood regulation .
- Pain Management Research : In an experimental model of chronic pain, this compound significantly reduced pain scores compared to controls, indicating its potential as an analgesic agent.
- Inflammation Study : Research conducted on inflammatory markers in cell cultures revealed that the compound downregulated pro-inflammatory cytokines, suggesting anti-inflammatory properties that warrant further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
